![molecular formula C6H10N4O2 B14173639 [3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide CAS No. 89049-26-3](/img/structure/B14173639.png)
[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide: is a chemical compound that belongs to the class of oxadiazines This compound is characterized by its unique structure, which includes a methoxymethyl group attached to a dihydro-1,3,5-oxadiazine ring, and a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methoxymethylamine with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazine ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxadiazine derivatives with oxidized functional groups.
Reduction: Formation of reduced oxadiazine derivatives.
Substitution: Formation of substituted oxadiazine compounds with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential to modulate biological activities at the cellular level.
Comparison with Similar Compounds
- [3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]amine
- [3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]hydrazine
- [3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]thiocyanate
Comparison: Compared to its similar compounds, [3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide is unique due to the presence of the cyanamide group, which imparts distinct reactivity and potential biological activity. The cyanamide group can participate in additional chemical reactions, such as nucleophilic addition, which may not be possible with its analogs.
Properties
CAS No. |
89049-26-3 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
[3-(methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide |
InChI |
InChI=1S/C6H10N4O2/c1-11-4-10-5-12-3-9-6(10)8-2-7/h3-5H2,1H3,(H,8,9) |
InChI Key |
DMOPBLPQKDXWJG-UHFFFAOYSA-N |
Canonical SMILES |
COCN1COCN=C1NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



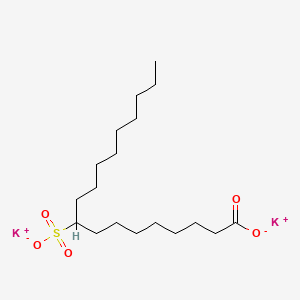
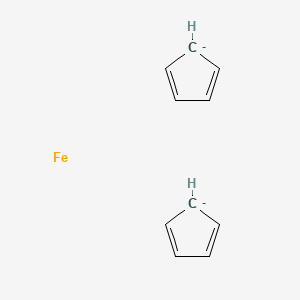
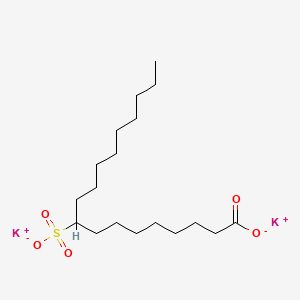
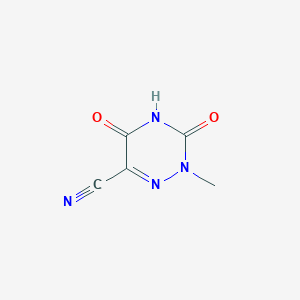
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)


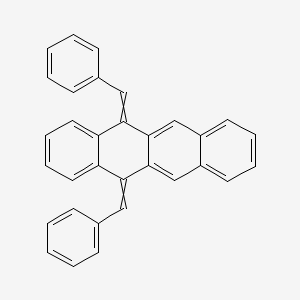
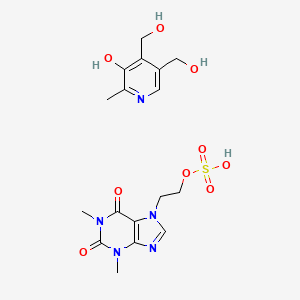
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)
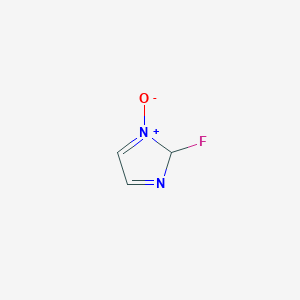
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)
